5-iodo-6-methylphthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-iodo-6-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DQHOHMLRYWDQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NN=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functional Group Impact
- Iodo vs. Chloro Substituents : The iodine atom in 5-iodo-6-methylphthalazin-1(2H)-one is a superior leaving group compared to chlorine in 5-chloro-6-phenylpyridazin-3(2H)-one, making it more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
- Methyl vs. Propargyl Groups : The methyl group in the target compound increases metabolic stability and lipophilicity, whereas propargyl substituents (as in ) enable bioorthogonal reactions, such as azide-alkyne cycloadditions .
- Crystal Packing: The propargyl-containing phthalazinone in exhibits C-H⋯O hydrogen bonding and π-π stacking (3.6990 Å spacing), which stabilize its crystal lattice. In contrast, the iodine atom in the target compound may induce heavier halogen bonding, influencing solubility and melting points .
Preparation Methods
Hydrazine-Mediated Cyclization
Condensation of substituted benzoyl benzoic acids with hydrazine hydrate remains the most direct route to phthalazinones. For example, 2-(4-isopropylbenzoyl)benzoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one. Adapting this method, 2-(5-iodo-2-methylbenzoyl)benzoic acid could theoretically undergo analogous cyclization to form 5-iodo-6-methylphthalazin-1(2H)-one. Critical parameters include:
Benzoxazinone Intermediate Pathway
Benzoxazinones serve as versatile precursors. Reaction of 1H-benzo[d]oxazin-1-one derivatives with hydrazine derivatives (e.g., thiosemicarbazide) in pyridine generates phthalazinones with appended functional groups. For instance, 4-(4-isopropylphenyl)-1H-benzo[d]oxazin-1-one reacts with thiocarbonohydrazide to yield thiourea-functionalized phthalazinones. Applying this strategy, a 6-methyl-substituted benzoxazinone intermediate could be iodinated prior to hydrazine coupling.
Regioselective Iodination Techniques
Introducing iodine at the 5-position demands careful control of electronic and steric effects. Patent literature provides actionable insights:
Directed Iodination Using Microporous Catalysts
The iodination of 2-methylbenzoic acid to 5-iodo-2-methylbenzoic acid employs β-zeolites (Si/Al = 10–250) with iodine and oxidizing agents (iodic/periodic acid) in acetic anhydride. Key conditions:
| Parameter | Value |
|---|---|
| Catalyst | β-zeolite (Na/K-modified) |
| Oxidizing Agent | Iodic acid (0.5–1.2 eq) |
| Solvent | Acetic anhydride |
| Temperature | 65–70°C |
| Reaction Time | 4–20 hours |
This method achieves >90% regioselectivity for para-iodination relative to the methyl group. Translating this to phthalazinone systems would require verifying the directing effects of the lactam moiety.
Electrophilic Aromatic Substitution
Classical iodination using I₂/KI in acidic media could target electron-rich positions. For 6-methylphthalazin-1(2H)-one, the methyl group activates the adjacent C5 position, favoring electrophilic attack. However, competing reactions at the lactam nitrogen necessitate protecting group strategies.
Integrated Synthetic Routes
Pre-Iodination Pathway
Post-Cyclization Iodination
-
Synthesize 6-Methylphthalazin-1(2H)-one :
-
Directed Iodination :
Purification and Characterization
Crystallization Optimization
Crude products are purified via solvent-dependent crystallization:
Q & A
Basic: What are the standard synthetic protocols for preparing 5-iodo-6-methylphthalazin-1(2H)-one?
Answer:
The synthesis typically involves multi-step functionalization of the phthalazinone core. A common approach includes:
- Step 1: Alkylation or iodination of the phthalazinone scaffold using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetone or DMF. For iodination, iodine or iodinating agents (e.g., N-iodosuccinimide) are used under controlled temperatures (40–60°C) .
- Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol .
- Characterization: Confirmation of structure via H/C NMR, IR spectroscopy, and elemental analysis. X-ray crystallography may resolve steric effects introduced by the iodine substituent .
Basic: How is the purity and stability of this compound assessed in experimental settings?
Answer:
- Purity: Analyzed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Thin-layer chromatography (TLC) using iodine vapor visualization ensures reaction completion .
- Stability: Accelerated stability studies under varying pH (1–9), temperature (4–40°C), and light exposure. Degradation products are monitored via LC-MS .
Advanced: How can synthetic yields of this compound be optimized in transition metal-free systems?
Answer:
- Solvent Optimization: Use DMSO or DMF to enhance solubility of intermediates. Polar solvents stabilize charged transition states in iodination .
- Catalyst Loading: Adjust t-BuOK (potassium tert-butoxide) concentrations (0.5–2.0 eq.) to balance reaction rate and side-product formation .
- Temperature Control: Maintain 50–60°C during iodination to avoid decomposition. Lower temperatures (25°C) improve regioselectivity in alkylation steps .
Advanced: What computational strategies are used to predict the binding affinity of this compound derivatives to viral proteases?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with NS2B/NS3 protease (PDB: 2FOM). The iodine atom’s van der Waals radius enhances hydrophobic pocket binding .
- MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling: Hammett constants (σ) and steric parameters (Es) correlate substituent effects with IC₅₀ values from enzymatic assays .
Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of phthalazinone derivatives?
Answer:
- Iodine Position: Para-substitution (6-position) maximizes steric complementarity with protease active sites, improving IC₅₀ values by 2–3 fold compared to ortho-substitution .
- Methyl Group Effects: The 6-methyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Replacements with bulkier groups (e.g., ethyl) decrease solubility .
- Oxadiazole Hybrids: Coupling with 1,3,4-oxadiazole (e.g., via Suzuki-Miyaura cross-coupling) broadens antibacterial activity (MIC: 4–16 µg/mL against S. aureus) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR: H NMR shows deshielded aromatic protons (δ 7.8–8.2 ppm) and methyl singlet (δ 2.5 ppm). C NMR confirms iodine’s electron-withdrawing effect (C-I: δ 90–100 ppm) .
- IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 650–750 cm⁻¹ (C-I) .
- Mass Spectrometry: ESI-MS (m/z [M+H]⁺ calculated for C₉H₇IN₂O: 303.96) .
Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Answer:
- Pharmacokinetic Profiling: Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding. Poor oral absorption may explain in vitro-in vivo disconnect .
- Metabolite Identification: LC-HRMS identifies active metabolites (e.g., deiodinated or hydroxylated species) contributing to efficacy .
- Dose Optimization: Adjust dosing regimens based on AUC/MIC ratios from pharmacokinetic-pharmacodynamic (PK/PD) models .
Basic: What are the recommended storage conditions for this compound?
Answer:
Store in amber vials at –20°C under inert atmosphere (argon) to prevent photodegradation and iodine loss. Desiccants (silica gel) mitigate hydrolysis .
Advanced: What methodologies validate the competitive inhibition mechanism of this compound against viral proteases?
Answer:
- Enzyme Kinetics: Lineweaver-Burk plots with varying substrate (fluorogenic peptide) and inhibitor concentrations. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to NS3 protease. A low Kd (<10 µM) confirms high affinity .
- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes (ΔH) during binding, confirming entropy-driven interactions with hydrophobic pockets .
Advanced: How can X-ray crystallography resolve steric clashes in phthalazinone-protein complexes?
Answer:
- Crystal Soaking: Co-crystallize NS2B/NS3 protease with this compound (10 mM in reservoir solution).
- Data Collection: High-resolution (1.8 Å) synchrotron data identifies iodine’s electron density in the S2 pocket.
- Refinement: Phenix.refine models B-factors to assess positional flexibility. Omit maps validate ligand placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
